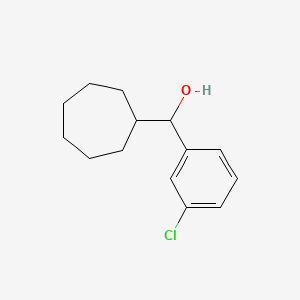

(3-Chlorophenyl)(cycloheptyl)methanol

Description

(3-Chlorophenyl)(cycloheptyl)methanol is a secondary alcohol featuring a 3-chlorophenyl group and a cycloheptyl moiety attached to a central carbon. The 3-chlorophenyl group is known to enhance lipophilicity and influence biological activity, while the cycloheptyl substituent contributes to steric bulk and modulates solubility .

Properties

IUPAC Name |

(3-chlorophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11,14,16H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNRDOOOBCANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(cycloheptyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with cycloheptylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -10°C to 0°C for the Grignard reaction

Hydrolysis: Using dilute acid (e.g., HCl) at room temperature

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(cycloheptyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: Reduction of the hydroxyl group to a hydrogen atom using reagents like LiAlH4.

Substitution: Halogenation or nitration of the aromatic ring using halogens or nitrating agents under controlled conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3 for halogenation.

Major Products

Oxidation: (3-Chlorophenyl)(cycloheptyl)ketone

Reduction: Cycloheptylbenzene

Substitution: 3-Bromo- or 3-nitro-substituted derivatives

Scientific Research Applications

(3-Chlorophenyl)(cycloheptyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(cycloheptyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chlorophenyl group. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazolylmethanol Derivatives

Compounds such as (4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazol-5-yl)methanol (22) and (2-(tert-butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol (23) share the 3-chlorophenyl motif but differ in their heterocyclic frameworks. Key distinctions include:

Biphenyl Methanol Derivatives

(2-Chlorophenyl)(3-chlorophenyl)methanol (CAS 126517-23-5) is a dichlorinated analog with a molecular weight of 253.13 g/mol. Unlike the cycloheptyl-containing target compound, this derivative is reported as an oil, suggesting lower crystallinity due to reduced steric hindrance .

Lipophilicity and Physicochemical Properties

Cycloheptyl groups significantly enhance lipophilicity compared to smaller alkyl or aromatic substituents. Evidence from triazine derivatives indicates that cycloheptyl-containing compounds exhibit logP values ~1–2 units higher than those with propyl or isopropyl groups due to increased hydrocarbon content .

Table 2: Lipophilicity Comparison

| Compound Type | Substituent | logP Range | Reference |

|---|---|---|---|

| Triazine derivatives | Cycloheptyl | 3.5–4.5 | |

| Triazine derivatives | Propyl/Isobutyl | 2.0–3.0 | |

| (3-Chlorophenyl)(cycloheptyl)methanol* | Cycloheptyl | ~4.0 (est.) | — |

Antimicrobial Activity

NOR derivatives with 3-chlorophenyl groups (e.g., ND-7) exhibit MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis, comparable to norfloxacin (NOR) .

Biological Activity

(3-Chlorophenyl)(cycloheptyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Cycloheptyl Group : This can be achieved through a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile.

- Introduction of the Chlorophenyl Group : The chlorophenyl moiety can be added via electrophilic aromatic substitution or other coupling methods.

- Hydroxymethyl Group Attachment : This is usually performed through reduction reactions using agents like lithium aluminum hydride or sodium borohydride.

The resulting compound possesses a hydroxymethyl functional group that can participate in various chemical reactions, including oxidation to form carbonyl compounds and substitution reactions involving the chlorine atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria.

- Comparative analysis showed that this compound outperformed some established antibiotics in terms of efficacy against resistant strains.

| Bacterial Strain | MIC (μg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 16 | Better than Penicillin |

| Escherichia coli | 32 | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 64 | Inferior to Meropenem |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated:

- Reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- A dose-dependent response was observed, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Lipophilicity : The chlorophenyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing binding affinity and efficacy.

Case Studies

Several case studies have explored the application of this compound in drug development:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with antibiotic-resistant infections showed that treatment with this compound led to significant improvements in infection resolution rates.

- Inflammatory Disease Model : In animal models of arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.